(4-(3-Chloropropoxy)phenyl)boronic acid
Overview
Description
(4-(3-Chloropropoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BClO3 and its molecular weight is 214.45 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (4-(3-Chloropropoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a fundamental process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water. As mentioned, boronic acids and their esters are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability could be affected by the aqueous environment .
Properties
IUPAC Name |
[4-(3-chloropropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYXWNDHGBFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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